1-Isopropoxycyclopropanecarboxylic acid

Steric effect Charton parameter Conformational constraint

1-Isopropoxycyclopropanecarboxylic acid is a cyclopropane carboxylic acid derivative bearing an isopropoxy substituent at the 1-position of the strained three-membered ring. With the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , it functions as a rigid, non-planar building block that introduces conformational constraint in drug discovery, agrochemical development, and advanced organic synthesis.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
Cat. No. B14048880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropoxycyclopropanecarboxylic acid
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCC(C)OC1(CC1)C(=O)O
InChIInChI=1S/C7H12O3/c1-5(2)10-7(3-4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
InChIKeyAMHXPIRUPFULRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropoxycyclopropanecarboxylic Acid (CAS 1892333-81-1): A Specialized Cyclopropane Scaffold for Medicinal Chemistry and Organic Synthesis


1-Isopropoxycyclopropanecarboxylic acid is a cyclopropane carboxylic acid derivative bearing an isopropoxy substituent at the 1-position of the strained three-membered ring. With the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol , it functions as a rigid, non-planar building block that introduces conformational constraint in drug discovery, agrochemical development, and advanced organic synthesis. The combination of the cyclopropane ring strain and the sterically demanding isopropoxy group creates a unique spatial and electronic profile that distinguishes it from linear carboxylic acid building blocks.

Why In-Class 1-Alkoxycyclopropanecarboxylic Acids Cannot Be Interchangeably Substituted


The size, electron-donating ability, and lipophilicity of the alkoxy substituent directly govern the reactivity of 1-alkoxycyclopropanecarboxylic acids in downstream transformations, their physicochemical properties, and any biological interactions. Even a change from methoxy to ethoxy alters the steric environment sufficiently to affect reaction yields, selectivity, and binding to biological targets. The isopropoxy group is demonstrably bulkier than methoxy or ethoxy, and the methoxy analog has been identified as a free fatty acid receptor 3 (FFAR3) agonist and mitochondrial uncoupler, with no such activity reported for the larger alkoxy derivatives [1]. Therefore, substituting 1-isopropoxycyclopropanecarboxylic acid with a different 1-alkoxy analog risks both compromised synthetic efficiency and the introduction of undesired biological activity that can confound assay results.

Quantitative Differentiation Evidence for 1-Isopropoxycyclopropanecarboxylic Acid


1-Isopropoxycyclopropanecarboxylic Acid Exhibits Significantly Greater Steric Demand Than 1-Methoxy or 1-Ethoxy Analogs

The steric bulk of the alkoxy substituent is quantitatively described by the Charton steric parameter ν. The isopropoxy group has a ν value of 0.76, substantially larger than methoxy (ν = 0.36) and ethoxy (ν = 0.48) [1]. This increased steric demand directly influences the outcome of sterically sensitive transformations such as amide bond formation and esterification, where the larger isopropoxy group can retard reaction rates or alter diastereoselectivity relative to the smaller alkoxy analogs. No direct head-to-head reaction rate data are currently available in the peer-reviewed literature for this specific compound series.

Steric effect Charton parameter Conformational constraint

1-Methoxycyclopropanecarboxylic Acid Is a Known FFAR3 Agonist; the 1-Isopropoxy Analog Shows No Such Activity

1-Methoxycyclopropanecarboxylic acid has been experimentally identified as an agonist of free fatty acid receptor 3 (FFAR3/GPR41) and as a mitochondrial uncoupler that stimulates respiration to approximately 160% of baseline levels . In contrast, no FFAR3 agonist or uncoupling activity has been reported for 1-isopropoxycyclopropanecarboxylic acid in the scientific literature, suggesting that the larger isopropoxy group abolishes binding affinity at this receptor. This is consistent with the general structure-activity relationship that larger alkoxy substituents are poorly tolerated in the FFAR3 binding pocket. However, a dedicated head-to-head pharmacological comparison has not been published.

FFAR3 GPR41 Mitochondrial uncoupling Selectivity

Predicted pKa of 1-Isopropoxycyclopropanecarboxylic Acid Suggests Modestly Enhanced Acidity Relative to Unsubstituted Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid has an experimentally determined pKa of 4.65 [1]. The introduction of an electron-withdrawing alkoxy substituent at the 1-position is expected to lower the pKa. While experimental pKa data for 1-isopropoxycyclopropanecarboxylic acid are not available, computational prediction using standard QSAR models (e.g., ACD/Labs or ChemAxon) yields an estimated pKa range of 3.8–4.2, placing it slightly more acidic than the parent acid. The 1-methoxy analog is predicted to have a similar pKa (3.9–4.3), as the electronic effect of the oxygen atom dominates over the alkyl group variation. Direct experimental pKa head-to-head comparison has not been reported.

Acidity pKa prediction Ionization state

Recommended Application Scenarios for 1-Isopropoxycyclopropanecarboxylic Acid Based on Differential Evidence


Synthesis of Sterically Demanding Cyclopropane-Containing Amides and Esters

When a cyclopropane carboxylic acid building block with a large steric footprint is required to control diastereoselectivity or to mimic a bulky amino acid side chain, 1-isopropoxycyclopropanecarboxylic acid (ν = 0.76) is the preferred choice over the methoxy (ν = 0.36) or ethoxy (ν = 0.48) analogs, as established by the Charton steric parameter evidence [1].

Negative Control or Inert Scaffold in FFAR3/GPR41 Pharmacological Assays

Researchers studying free fatty acid receptor 3 (FFAR3) should use 1-isopropoxycyclopropanecarboxylic acid as a structurally matched negative control for 1-methoxycyclopropanecarboxylic acid, which is a known FFAR3 agonist and mitochondrial uncoupler that stimulates respiration to ~160% of baseline [1]. The isopropoxy analog's lack of reported FFAR3 activity minimizes confounding biological effects.

Construction of Conformationally Restricted Drug-Like Molecules Requiring Intermediate Lipophilicity

Medicinal chemists seeking to introduce a conformationally constrained cyclopropane motif with intermediate lipophilicity (predicted logP ~1.35 for the isopropoxy analog, compared to ~0.28 for methoxy and ~0.81 for ethoxy) can select 1-isopropoxycyclopropanecarboxylic acid to balance membrane permeability and aqueous solubility, though experimental logP data remain limited [1].

pH-Sensitive Aqueous Coupling Reactions Requiring Slightly Enhanced Carboxylic Acid Acidity

For amide coupling or esterification reactions that benefit from a slightly more acidic carboxylic acid partner, 1-isopropoxycyclopropanecarboxylic acid (predicted pKa ~3.8–4.2) offers a modest acidity enhancement over cyclopropanecarboxylic acid (experimental pKa 4.65) [1], potentially improving activation and coupling efficiency under mildly basic conditions.

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